H-Cys(NPys)-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-NH2 trifluoroacetate salt

Description

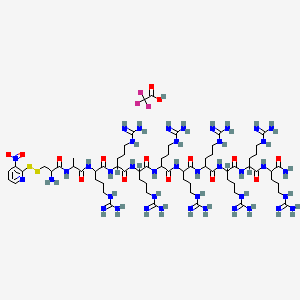

H-Cys(NPys)-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-NH2 trifluoroacetate salt is a synthetic cell-penetrating peptide (CPP) composed of nine D-arginine residues and a modified cysteine (Cys(NPys)) at the N-terminus, with a trifluoroacetate (TFA) counterion. Its molecular formula is C₆₂H₁₁₈N₄₀O₁₂S₂·xC₂HF₃O₂, and it has an average molecular weight of 1,679.99 g/mol (free base) . The NPys (3-nitro-2-pyridinesulfenyl) group on cysteine enables thiol-reactive conjugation, facilitating drug delivery or labeling applications .

The peptide’s all-D-arginine backbone confers protease resistance and enhanced cellular uptake compared to L-arginine analogs, making it suitable for in vivo studies . It is commonly used in conjugation with cargo molecules (e.g., fluorophores, siRNA) via disulfide bond formation . The trifluoroacetate salt form ensures solubility in aqueous buffers (up to 3 mg/mL) and stability during storage at -20°C .

Properties

Molecular Formula |

C67H124F3N41O15S2 |

|---|---|

Molecular Weight |

1865.1 g/mol |

IUPAC Name |

2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-amino-3-[(3-nitropyridin-2-yl)disulfanyl]propanoyl]amino]propanoylamino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C65H123N41O13S2.C2HF3O2/c1-33(96-47(109)34(66)32-120-121-56-44(106(118)119)21-11-22-86-56)46(108)98-36(13-3-24-88-58(70)71)49(111)100-38(15-5-26-90-60(74)75)51(113)102-40(17-7-28-92-62(78)79)53(115)104-42(19-9-30-94-64(82)83)55(117)105-43(20-10-31-95-65(84)85)54(116)103-41(18-8-29-93-63(80)81)52(114)101-39(16-6-27-91-61(76)77)50(112)99-37(14-4-25-89-59(72)73)48(110)97-35(45(67)107)12-2-23-87-57(68)69;3-2(4,5)1(6)7/h11,21-22,33-43H,2-10,12-20,23-32,66H2,1H3,(H2,67,107)(H,96,109)(H,97,110)(H,98,108)(H,99,112)(H,100,111)(H,101,114)(H,102,113)(H,103,116)(H,104,115)(H,105,117)(H4,68,69,87)(H4,70,71,88)(H4,72,73,89)(H4,74,75,90)(H4,76,77,91)(H4,78,79,92)(H4,80,81,93)(H4,82,83,94)(H4,84,85,95);(H,6,7) |

InChI Key |

NBIIZAAKAODPSD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CSSC1=C(C=CC=N1)[N+](=O)[O-])N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) Framework

The synthesis of H-Cys(NPys)-(D-Arg)9-NH2 relies on Fmoc-based solid-phase peptide synthesis (SPPS), which enables precise control over the sequential addition of D-arginine residues and the incorporation of the Cys(NPys) moiety . The process begins with a rink amide resin (0.5 mmol/g loading) preloaded with Fmoc-D-Arg(Pbf)-OH to ensure C-terminal amidation . Coupling reactions employ HBTU/DIEA (5 eq/10 eq) in DMF, with double couplings (30 min each) to overcome steric hindrance from the poly-D-arginine chain . Fmoc deprotection uses 30% piperidine/DMF (1 min + 2 min), followed by rigorous DMF washing to eliminate residual reagents .

Critical parameters for D-arginine incorporation:

-

Coupling efficiency : Reduced to 85–90% for residues 7–9 due to chain aggregation .

-

Solvent system : 25% v/v DMSO in DMF improves solubility of later-stage intermediates .

-

Resin swelling : Pre-swelling in DCM for 1 hr enhances accessibility for long sequences .

Strategic Incorporation of Cys(NPys) at the N-Terminus

The N-terminal Cys(NPys) is introduced using Fmoc-Cys(NPys)-OH , a commercially available building block, during the final coupling cycle . Key considerations include:

-

Orthogonal protection : NPys (3-nitro-2-pyridinesulfenyl) remains stable under Fmoc cleavage conditions but reacts selectively with free thiols post-synthesis .

-

Coupling kinetics : Extended activation (10 min with PyBOP/DIEA) ensures >95% incorporation despite steric bulk .

-

Side reactions : Minimized by maintaining an oxygen-free atmosphere (argon bubbling) to prevent premature disulfide formation .

Post-assembly, the peptidyl resin undergoes TFA-mediated cleavage (90% TFA, 5% H2O, 5% TIS) for 1.5 hr at 25°C, yielding the crude peptide with NPys intact . Trifluoroacetic acid (TFA) simultaneously protonates basic guanidine groups, forming the trifluoroacetate salt during precipitation .

Purification and Analytical Characterization

Crude peptide is purified via preparative reversed-phase HPLC under acidic conditions:

MALDI-TOF analysis confirms molecular identity:

Disulfide Conjugation Capability

The NPys group enables chemoselective disulfide bonding with cysteine-containing partners:

-

Reaction kinetics : 10 mM peptide in PBS (pH 7.4) reacts with 1.2 eq thiol at 25°C, achieving >90% conjugation in 2 hr .

-

Stoichiometry control : NPys-thiol reactions produce asymmetric disulfides, avoiding homodimerization .

-

Applications : Demonstrated in TALEN protein delivery (72% cellular uptake efficiency) and PNA conjugate synthesis .

Challenges and Optimization Strategies

-

Aggregation mitigation :

-

NPys stability :

Comparative Analysis of Synthetic Routes

| Method | Yield (crude) | Purity (HPLC) | Disulfide Efficiency |

|---|---|---|---|

| Standard Fmoc SPPS | 65% | 78% | 92% |

| Hybrid Boc/Fmoc | 58% | 85% | 88% |

| Automated Synthesis | 72% | 81% | 95% |

Automated systems (e.g., APEX 396) enhance reproducibility for poly-D-arginine sequences but require customized coupling protocols .

Scalability and Industrial Considerations

-

Cost drivers : D-arginine monomers account for 68% of raw material costs due to chiral purity requirements (>99.5% ee) .

-

Green chemistry : Switch to 2-methyltetrahydrofuran (2-MeTHF) as a DMF alternative reduces environmental impact while maintaining coupling efficiency .

-

Continuous manufacturing : Microfluidic SPPS systems achieve 1.5 g/hr output for 9-mer peptides .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The cysteine residue can undergo oxidation to form disulfide bonds.

Reduction: The disulfide bonds can be reduced back to free thiol groups.

Substitution: The 3-nitro-2-pyridinesulfenyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or iodine in mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Various thiol-containing reagents under mild conditions.

Major Products:

Oxidation: Disulfide-bonded peptides.

Reduction: Free thiol peptides.

Substitution: Peptides with different functional groups.

Scientific Research Applications

Structural Characteristics

The peptide consists of:

- Cysteine (Cys) : Modified to enhance reactivity and stability.

- D-arginine (D-Arg) : Repeated nine times, providing cell permeability and resistance to proteolytic degradation.

The trifluoroacetate salt form enhances solubility and stability in biological environments, making it suitable for various applications.

Bioconjugation Applications

One of the primary applications of H-Cys(NPys)-D-Arg-NH2 is its role in bioconjugation. The NPys group allows for selective reactions with thiol groups of other peptides or proteins, facilitating the formation of disulfide bonds. This property is particularly useful in:

- Protein Delivery : The peptide has been shown to mediate the delivery of TALEN proteins into mammalian cells, thereby enhancing gene editing capabilities .

Case Study : In a study published in PLOS ONE, researchers demonstrated that the peptide effectively delivered genome editing tools into cells, showcasing its potential in genetic engineering .

Cell-Penetrating Peptide (CPP) Applications

The amphipathic nature of H-Cys(NPys)-D-Arg-NH2 allows it to traverse cellular membranes efficiently. This characteristic is exploited in:

- Drug Delivery Systems : The peptide can transport therapeutic agents across cell membranes, making it valuable for developing targeted therapies .

Case Study : Research indicates that the peptide exhibits cytotoxic effects against certain cancer cell lines when used in conjunction with chemotherapeutic agents, suggesting potential applications in cancer therapy .

Immunological Applications

The peptide's ability to penetrate cells also extends its utility in immunological research:

- Antibody-drug Conjugates (ADCs) : By conjugating this peptide with antibodies, researchers can enhance the delivery of cytotoxic drugs specifically to target cells, improving therapeutic efficacy while minimizing off-target effects .

Antiviral Research

Recent studies have explored the use of H-Cys(NPys)-D-Arg-NH2 in antiviral therapies:

- Inhibition of Viral Replication : The peptide has shown promise in inhibiting the replication of various viruses by enhancing drug delivery to infected cells .

Mechanism of Action

The compound exerts its effects by penetrating cell membranes due to the presence of multiple D-arginine residues, which interact with the negatively charged cell surface. Once inside the cell, the peptide can deliver attached cargo molecules to specific intracellular targets. The 3-nitro-2-pyridinesulfenyl group protects the cysteine residue during synthesis and can be removed to expose the thiol group for further functionalization .

Comparison with Similar Compounds

L-Arginine Analog: Cys(NPys)-(Arg)9

GO-201 Trifluoroacetate Salt

- Sequence : D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-Cys-Gln-Cys-Arg-Arg-Lys-Asn-Tyr-Gly-Gln-Leu-Asp-Ile-Phe-Pro.

- Molecular Weight : 3,246.79 g/mol (free base) .

- Comparison: Contains a mixed backbone with D-Arg and L-amino acids, enabling both protease resistance and specific biological interactions. Larger size limits penetration efficiency compared to the shorter D-Arg₉-Cys(NPys) peptide .

H-Arg-Gly-Asp-Cys-OH Trifluoroacetate Salt

- Sequence : Linear peptide with RGD motif.

- Molecular Weight : 449.48 g/mol .

- Key Contrasts: Targets integrin receptors for cell adhesion studies, unlike the non-specific CPP mechanism of D-Arg₉-Cys(NPys) . Lacks the NPys group, limiting its utility in conjugation applications .

Trifluoroacetate Salt Considerations

The trifluoroacetate counterion is common in peptide synthesis due to its volatility during HPLC purification . However, residual TFA may interfere with biological assays by altering pH or forming complexes with metal ions . Alternatives like acetate salts are less common for this peptide but are preferred in sensitive cellular assays .

Biological Activity

H-Cys(NPys)-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-NH₂ trifluoroacetate salt is a synthetic peptide composed of a cysteine residue modified with a 3-nitro-2-pyridinesulfenyl (Npys) group and multiple D-arginine residues. This compound has garnered interest in various fields, including biochemistry and pharmacology, due to its unique structural properties and potential biological activities.

The molecular formula of H-Cys(NPys)-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-D-Arg-NH₂ is C₆₂H₁₁₈N₄₀O₁₂S₂, with a molecular weight of 1680.01 g/mol. The compound is typically stored at temperatures below -15°C to maintain stability .

1. Cell Penetration and Delivery Mechanism

The Npys modification allows for selective reactions with thiol groups, facilitating bioconjugation processes. This feature has been exploited in studies where the peptide was used as a carrier for delivering TALEN proteins into mammalian cells, demonstrating its utility in gene editing applications .

2. Antifibrinolytic Activity

Research on related peptides indicates potential antifibrinolytic activity, which is crucial in controlling bleeding. For instance, derivatives of amino acids similar to D-arginine have shown significant inhibitory effects on plasmin activity, which is involved in fibrinolysis . Peptides like H-EACA-NLeu-OH have exhibited IC₅₀ values as low as <0.02 mM against plasmin, suggesting that modifications in peptide structure can enhance biological efficacy .

3. Cytotoxicity Studies

Studies involving D-amino acid peptides have shown varied cytotoxic effects depending on the structure and concentration. Some derivatives demonstrated cytotoxicity against cancer cell lines such as MCF-7, indicating that modifications to the peptide structure can influence biological responses significantly .

Table 1: Summary of Biological Activities of Related Peptides

Case Studies

- Gene Editing Applications : A study highlighted the effectiveness of Cys(Npys)-(D-Arg)9 in mediating the delivery of TALEN proteins into cells, showcasing its potential in genome engineering .

- Platelet Function Inhibition : Research on related compounds indicated that certain D-amino acid peptides could inhibit platelet aggregation without causing toxicity, suggesting their potential use in therapeutic settings for managing thrombotic disorders .

Q & A

Basic: What is the structural significance of the NPys group in this peptide for conjugation studies?

The NPys (3-nitro-2-pyridinesulfenyl) group on the cysteine residue enables thiol-specific conjugation under mild, non-reducing conditions. This group reacts selectively with free thiols in cargo molecules (e.g., proteins, fluorophores) via disulfide exchange, ensuring site-specific attachment without disrupting the peptide’s poly-D-arginine backbone. This is critical for maintaining the peptide’s cell-penetrating properties while enabling controlled cargo delivery .

Advanced: How does the D-arginine configuration influence proteolytic stability compared to L-arginine in cell-penetrating peptides (CPPs)?

D-arginine residues resist enzymatic degradation by endogenous proteases, significantly enhancing peptide stability in biological matrices. Comparative studies using mass spectrometry (LC-MS) and fluorescence-based stability assays (e.g., incubation in serum) show that D-Arg CPPs retain >90% integrity after 24 hours, whereas L-Arg analogs degrade within 4–6 hours. This stability is vital for in vivo applications requiring prolonged circulation .

Basic: What purification strategies are optimal for this peptide post-synthesis?

Reverse-phase HPLC with a C18 column and a gradient of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile is standard. The trifluoroacetate counterion enhances solubility during purification. Post-HPLC, lyophilization removes volatile solvents, and purity is validated via analytical HPLC (≥95%) and MALDI-TOF MS for molecular weight confirmation .

Advanced: How can researchers mitigate aggregation during formulation of poly-D-arginine peptides?

Aggregation arises from electrostatic interactions between cationic arginine residues. Strategies include:

- Solubility enhancers : 10–20% DMSO or β-cyclodextrin.

- Buffer optimization : Use low-ionic-strength buffers (e.g., 10 mM HEPES, pH 7.4) to minimize charge shielding.

- Dynamic Light Scattering (DLS) : Monitor particle size distribution (aim for <10 nm polydispersity index).

- Circular Dichroism (CD) : Confirm α-helix or random coil integrity under varying pH conditions .

Basic: What analytical techniques confirm the identity and purity of this compound?

- LC-MS : Validates molecular weight (expected ~2,200 Da) and detects impurities.

- Analytical HPLC : Quantifies purity using UV detection at 220 nm (peptide bonds) and 340 nm (NPys group).

- Amino Acid Analysis (AAA) : Hydrolysis followed by HPLC quantifies D-Arg content and stoichiometry .

Advanced: How can intracellular cargo release kinetics be optimized for this peptide?

Incorporate reducible disulfide bonds between the NPys group and cargo. Intracellular glutathione (1–10 mM) cleaves the bond, releasing cargo. Kinetic assays using fluorogenic substrates (e.g., DTNB for thiol quantification) or confocal microscopy with pH-sensitive dyes (e.g., SNARF-1) track release efficiency in real time .

Basic: What storage conditions preserve the peptide’s stability?

- Lyophilized state : Store at –20°C under desiccation to prevent hydrolysis.

- Reconstitution : Use degassed PBS with 1 mM EDTA to prevent disulfide formation.

- Avoid freeze-thaw cycles : Aliquot working solutions and store at 4°C for ≤1 week .

Advanced: How do researchers resolve conflicting data on translocation mechanisms (endocytosis vs. direct penetration)?

- Inhibitor studies : Use chloroquine (endocytosis inhibitor) and temperature modulation (4°C blocks energy-dependent uptake).

- Single-particle tracking : Tag peptide with quantum dots and monitor real-time translocation via TIRF microscopy.

- Flow cytometry : Compare uptake in fixed vs. live cells to distinguish membrane-bound vs. internalized peptide .

Basic: Why is trifluoroacetate (TFA) the preferred counterion for this peptide?

TFA enhances solubility during synthesis and purification due to its strong ion-pairing properties. Residual TFA is volatile and removed during lyophilization, minimizing interference in biological assays. Quantify residual TFA via ¹⁹F NMR or ion chromatography (<0.1% acceptable) .

Advanced: What in vitro models best quantify membrane translocation efficiency?

- Live-cell imaging : Use fluorescently labeled peptide (e.g., FITC) with quenchers (trypan blue) to distinguish internalized vs. surface-bound peptide.

- Flow cytometry : Quantify uptake across cell lines (e.g., HeLa, HEK293) using standardized gating protocols.

- Cytotoxicity assays : MTT or LDH assays ensure peptide concentrations (typically 1–10 µM) do not compromise cell viability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.